molecular formula C23H21N3O5S B6580625 N-(2,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide CAS No. 1206987-11-2

N-(2,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide

Cat. No.: B6580625
CAS No.: 1206987-11-2
M. Wt: 451.5 g/mol
InChI Key: YOAHDLLIHLTMNU-UHFFFAOYSA-N
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Description

The compound N-(2,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a thieno[3,2-d]pyrimidin-4-one derivative featuring two methoxy substituents on the phenyl ring at positions 2 and 5, as well as a 4-methoxyphenyl group attached to the thienopyrimidine core.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-29-15-6-4-14(5-7-15)17-12-32-22-21(17)24-13-26(23(22)28)11-20(27)25-18-10-16(30-2)8-9-19(18)31-3/h4-10,12-13H,11H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAHDLLIHLTMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological effects, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C24H23N3O4S2
Molecular Weight 451.5 g/mol
IUPAC Name N-(2,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Canonical SMILES COC1=CC(=C(C=C1)OC)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=CC=CC=C4OC

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate enzyme activity and receptor interactions, leading to various biological effects such as:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS), disrupting the cellular redox balance, and activating apoptotic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound. For instance:

  • In vitro assays demonstrated significant cytotoxic effects on multiple cancer cell lines including MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer). The IC50 values ranged from 10 to 30 µM depending on the specific cell line tested.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • Studies indicated effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of the compound on various cancer cell lines.
    • Methodology : MTT assay was employed to determine cell viability after treatment with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed in MCF7 cells with an IC50 of 15 µM. Similar results were noted for NCI-H460 cells with an IC50 of 25 µM.
  • Study on Antimicrobial Effects :
    • Objective : To investigate the antimicrobial efficacy against selected bacterial strains.
    • Methodology : Agar diffusion method was used to assess the antibacterial activity.
    • Results : The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values of 75 µg/mL and 100 µg/mL respectively.

Comparison with Similar Compounds

Discussion of Substituent Effects

  • Methoxy vs. Fluoro/Chloro Groups: Methoxy (OCH₃) substituents are bulkier and electron-donating, which may improve solubility but reduce metabolic stability compared to fluorine or chlorine.
  • Core Modifications: Thienopyrimidinone cores (as in the target compound) offer planar structures conducive to π-π stacking, while triazolo-pyrimidinones (Compound 3) provide additional hydrogen-bonding sites.

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